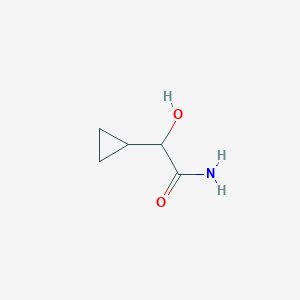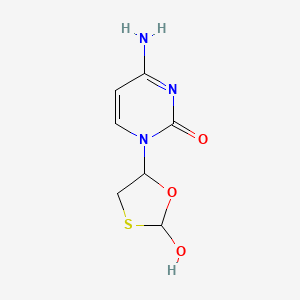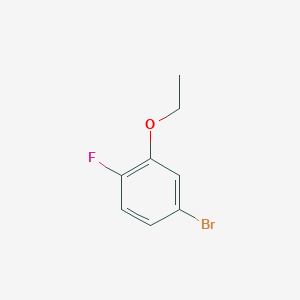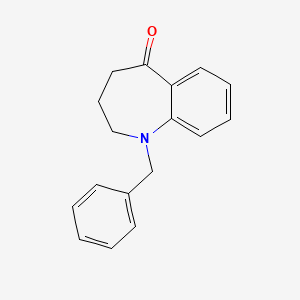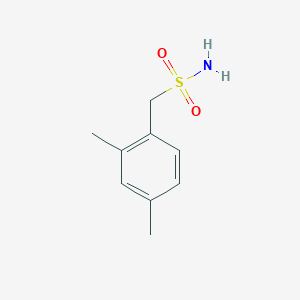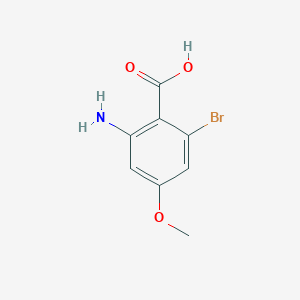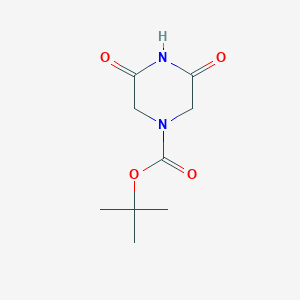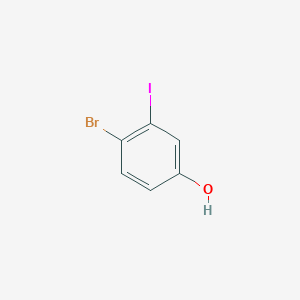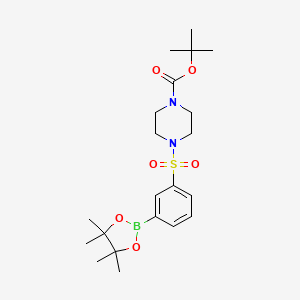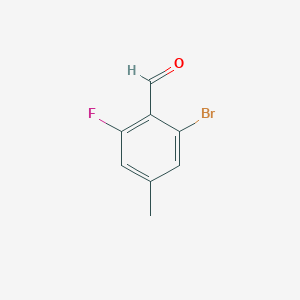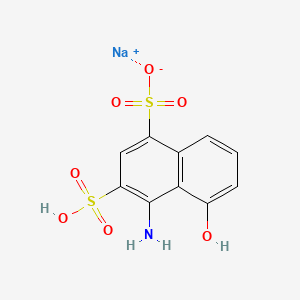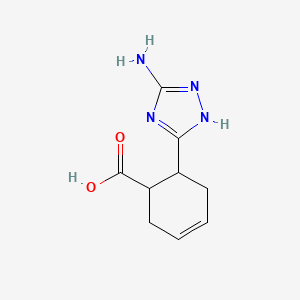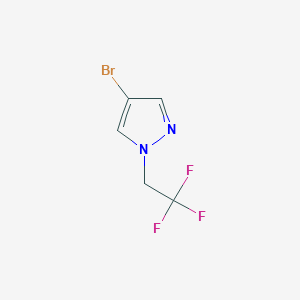
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Descripción general
Descripción
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as 4-Bromo-1-trifluoroethyl pyrazole or BFEP, is a heterocyclic aromatic compound with a pyrazole ring structure. It is a brominated compound, which means it contains a bromine atom. This compound is used in a variety of scientific research applications, including organic synthesis, drug design, and catalysis. The chemical properties of BFEP make it an attractive choice for a wide range of experiments.
Aplicaciones Científicas De Investigación
Catalytic Applications
One significant application of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives involves catalysis, particularly in copper-catalyzed cycloaddition reactions. The chemoselective synthesis of 4-trifluoromethyl pyrazoles, for instance, is facilitated by the reaction of related bromo compounds with various N-arylsydnone derivatives under mild conditions, yielding products with excellent regioselectivity (Lu et al., 2019). This highlights the role of such bromo pyrazoles in synthesizing pyrazole derivatives with potential pharmaceutical applications.
Structural and Tautomerism Studies
Investigations into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles provide insights into their solid-state and solution behaviors. Such studies, using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, reveal the tautomerism dynamics and justify the predominance of certain tautomers over others, which is critical for understanding their chemical behavior and reactivity (Trofimenko et al., 2007).
Pharmaceutical Research
In the realm of pharmaceutical research, 4-bromo derivatives of pyrazoles have been identified for their potential in combating diseases. For example, the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines have been carried out to target specific mutants, with certain 4-bromo derivatives exhibiting promising activity against targeted mutants in cell-free assays and in vivo studies (Radi et al., 2013).
Material Science
In material science, 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives have been utilized in synthesizing palladium complexes, which serve as efficient precatalysts for Suzuki-Miyaura coupling reactions and as single-source precursors for nano-particles synthesis. These applications demonstrate the compound's utility in facilitating the formation of complex molecules and materials with potential catalytic and electronic properties (Sharma et al., 2013).
Propiedades
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBMLKPFRGSZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

